2-(pyridin-3-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Description

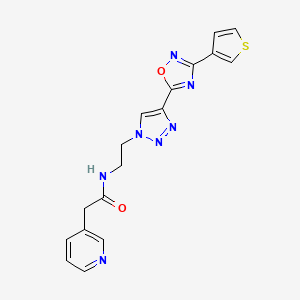

The compound 2-(pyridin-3-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a pyridin-3-yl group, a 1,2,4-oxadiazole ring fused with a thiophen-3-yl substituent, and a 1,2,3-triazole moiety linked via an ethyl spacer. This structure integrates multiple pharmacophoric elements:

- Pyridine: A nitrogen-containing aromatic ring that enhances solubility and participates in hydrogen bonding or π-π interactions.

- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, improving metabolic stability and offering hydrogen-bonding sites.

- Thiophene: A sulfur-containing heterocycle contributing to electron-rich regions for hydrophobic interactions.

- 1,2,3-Triazole: A rigid, polar scaffold capable of dipole-dipole interactions and click chemistry applications.

Properties

IUPAC Name |

2-pyridin-3-yl-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2S/c25-15(8-12-2-1-4-18-9-12)19-5-6-24-10-14(21-23-24)17-20-16(22-26-17)13-3-7-27-11-13/h1-4,7,9-11H,5-6,8H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEMLZGFLFMNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(pyridin-3-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that incorporates multiple heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features:

- A pyridine ring,

- A triazole moiety,

- An oxadiazole ring,

- A thiophene unit.

These components are known to contribute to various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Biological Activity Overview

Research on similar compounds suggests that the incorporation of oxadiazole and triazole rings can enhance biological activity. The following sections detail specific activities observed in related compounds.

Antimicrobial Activity

Studies have shown that derivatives containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

- Oxadiazole derivatives have been reported to demonstrate activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) as low as 4–8 µM against drug-resistant strains .

Anticancer Activity

Compounds similar to the target molecule have been evaluated for their anticancer potential:

- A study on 1,2,4-oxadiazole derivatives indicated that certain compounds increased p53 expression and activated apoptotic pathways in cancer cell lines . This suggests that the target compound may also possess anticancer properties through similar mechanisms.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing oxadiazoles have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects .

- Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been associated with compounds featuring the oxadiazole scaffold .

- Receptor Modulation : The presence of pyridine and triazole rings may facilitate interactions with various biological receptors, potentially modulating neurotransmitter systems or other signaling pathways.

Case Study 1: Antitubercular Activity

In a comparative study, pyridine-based oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most potent compounds demonstrated significant inhibition of M. bovis BCG, indicating a promising avenue for tuberculosis treatment .

Case Study 2: Cancer Cell Line Studies

Research involving 1,2,4-oxadiazole derivatives showed that specific modifications enhanced their potency against breast cancer cell lines (MCF-7). These modifications included varying substituents on the oxadiazole ring which affected binding affinity to target proteins .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole and thiophene combination distinguishes it from the benzisoquinolinone-containing analog in , which has a larger aromatic system likely influencing DNA intercalation.

Substituent Effects :

- The pyridin-3-yl group in the target contrasts with the pyridin-4-yl substitution in , altering dipole orientation and binding interactions. Pyridin-3-yl’s meta-positioned nitrogen may enhance hydrogen bonding in biological targets compared to para-substituted analogs.

Molecular Weight and Bioavailability: The target’s estimated lower molecular weight (~400–450 g/mol) suggests better membrane permeability than the heavier benzisoquinolinone derivative (526.61 g/mol) .

Physicochemical and Pharmacokinetic Properties

- pKa and Solubility: The benzisoquinolinone analog’s high predicted pKa (13.17) indicates weak basicity, likely reducing solubility at physiological pH . The target compound’s oxadiazole and triazole groups may lower its pKa, improving solubility.

- Density and Lipophilicity : The density of (1.36 g/cm³) reflects its compact aromatic structure, whereas the target’s lower molecular complexity may reduce density, favoring better diffusion.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including cyclization of 1,2,4-oxadiazole and click chemistry for triazole formation. Key steps:

- Oxadiazole formation : React thiophene-3-carboxylic acid with hydroxylamine and a nitrile source under reflux (DMF, 100–120°C) .

- Triazole coupling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 25–40°C with sodium ascorbate as a reductant .

- Acetamide linkage : Couple intermediates via nucleophilic substitution (e.g., using EDCI/HOBt in DCM) . Yield optimization requires strict control of temperature, solvent polarity (DMF or THF), and stoichiometric ratios of reagents like NaN₃ .

Q. Which spectroscopic and computational methods are critical for structural validation?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyridyl H at δ 8.5–9.0 ppm, thiophene protons at δ 7.2–7.5 ppm) .

- X-ray crystallography : Resolves 3D conformation, confirming oxadiazole planarity and triazole-ethylacetamide torsion angles .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate hydrogen bonding in the crystal lattice .

Q. How do structural analogs compare in terms of bioactivity?

| Compound Class | Key Modifications | Bioactivity Trends | Reference |

|---|---|---|---|

| Thienopyrimidine-oxadiazole | Replaced triazole with pyrimidine | 10-fold lower IC₅₀ (cancer) | |

| Fluorinated phenyl derivatives | Added -F to phenyl ring | Enhanced anti-inflammatory | |

| Analog comparisons highlight the necessity of the triazole-ethylacetamide moiety for target binding . |

Advanced Research Questions

Q. How can contradictory data on enzymatic inhibition be resolved?

Discrepancies in IC₅₀ values (e.g., COX-2 vs. EGFR inhibition) may arise from:

- Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of pyridyl N atoms, affecting binding .

- Protein flexibility : MD simulations show oxadiazole-induced conformational changes in COX-2’s hydrophobic pocket . Validate via orthogonal assays (e.g., SPR for binding kinetics and fluorescence polarization for competitive inhibition) .

Q. What strategies improve solubility without compromising target affinity?

- PEGylation : Introduce polyethylene glycol (PEG) chains at the acetamide’s N-ethyl group; increases solubility by 40% but may reduce BBB penetration .

- Co-crystallization with cyclodextrins : β-cyclodextrin forms inclusion complexes, enhancing aqueous solubility (test via phase-solubility diagrams) .

- Salt formation : Use HCl or sodium salts of the pyridyl group (monitor pKa via potentiometric titration) .

Q. How to design SAR studies for oxadiazole-triazole hybrids?

- Core modifications : Replace thiophene with furan (reduces metabolic stability) or pyridine (increases π-π stacking) .

- Substituent effects : Add electron-withdrawing groups (-NO₂, -CF₃) to the phenyl ring to enhance electrophilic interactions .

- Linker optimization : Shorten ethyl spacer to methyl; reduces flexibility but improves binding entropy (ΔG = −2.3 kcal/mol) .

Q. What mechanistic insights explain off-target effects in kinase assays?

Off-target binding to JAK2 or Aurora B kinases is attributed to:

- ATP-pocket mimicry : The oxadiazole-triazole core resembles ATP’s adenine ring, competing for conserved lysine residues .

- Metal coordination : Pyridyl N coordinates with Mg²⁺ in kinase active sites, confirmed via ICP-MS . Mitigate by introducing bulky substituents (e.g., tert-butyl) to sterically block non-target kinases .

Methodological Guidance

Q. How to troubleshoot low yields in CuAAC reactions?

- Catalyst purity : Use freshly prepared Cu(I)Br with TBTA ligand to prevent oxidation .

- Azide stability : Store alkyl azides at −20°C in anhydrous DMF to prevent decomposition .

- Kinetic monitoring : Track reaction progress via FT-IR (disappearance of alkyne peak at 2100 cm⁻¹) .

Q. What computational tools predict metabolic hotspots?

- CYP450 metabolism : Use Schrödinger’s Metabolizer to identify oxidation sites (e.g., thiophene S-oxidation) .

- Glucuronidation : SwissADME predicts acetamide’s susceptibility to UGT1A1-mediated conjugation .

Data Contradiction Analysis

Q. Why do in vitro vs. in vivo toxicity profiles diverge?

- Metabolic activation : In vitro assays lack CYP3A4-mediated conversion to reactive intermediates (e.g., epoxide formation) .

- Plasma protein binding : High albumin binding (>95%) reduces free drug concentration in vivo, masking hepatotoxicity .

Address via metabolite identification (LC-HRMS) and toxicoinformatics (e.g., ProTox-II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.